molecular formula C7H12O2 B163812 1-(Tetrahydro-2H-pyran-4-yl)ethanone CAS No. 137052-08-5

1-(Tetrahydro-2H-pyran-4-yl)ethanone

Cat. No. B163812
M. Wt: 128.17 g/mol
InChI Key: VNMXIOWPBADSIC-UHFFFAOYSA-N
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Patent
US07741497B2

Procedure details

In a flask made of glass having an inner volume of 10 ml and equipped with a stirring device, a thermometer and a reflux condenser were charged 0.38 g (2.0 mmol) of 4-acetyl-4-methoxycarbonyltetrahydropyran with a purity of 99% and synthesized in the same manner as in Reference example 1 and 1.70 g (10 mmol) of 47% hydrobromic acid, and the mixture was reacted at 120° C. for 1 hour with stirring. After completion of the reaction, when the reaction mixture was analyzed by gas chromatography (Internal standard method), 0.17 g (Reaction yield: 65%) of 4-acetyltetrahydropyran was found to be formed.
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1(C(OC)=O)[CH2:9][CH2:8][O:7][CH2:6][CH2:5]1)(=[O:3])[CH3:2].Br>>[C:1]([CH:4]1[CH2:9][CH2:8][O:7][CH2:6][CH2:5]1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
0.38 g
Type
reactant
Smiles
C(C)(=O)C1(CCOCC1)C(=O)OC
Step Two
Name
Quantity
1.7 g
Type
reactant
Smiles
Br

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a flask made of glass
CUSTOM
Type
CUSTOM
Details
equipped with a stirring device
CUSTOM
Type
CUSTOM
Details
the mixture was reacted at 120° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction, when the reaction mixture

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.17 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 66.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.